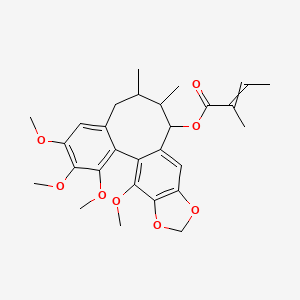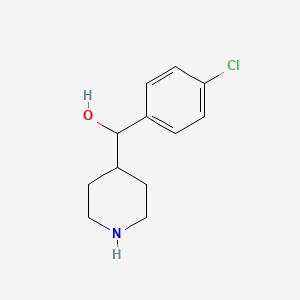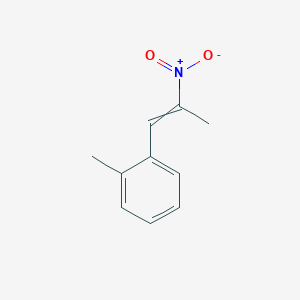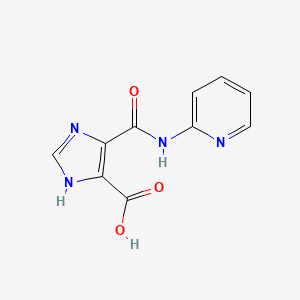
(3-Chloro-2-methylphenyl)hydrazine
Vue d'ensemble
Description
“(3-Chloro-2-methylphenyl)hydrazine” is a chemical compound with the molecular formula C7H9ClN2 . It is a derivative of hydrazine.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringClC1=C(C)C(NN)=CC=C1 . The molecular weight is 156.613 Da . Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis :
- The reaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents, including hydrazine, leads to the formation of several derivatives. These reactions were studied for their synthesis and structure using X-ray crystallography (Kosolapova et al., 2013).
Reaction Mechanisms and Derivative Formation :
- Research on the reaction of hydrazines with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide explored the formation of benzodiazepines and quinazoline hydrazones, suggesting a mechanism for these reactions (Derieg, Fryer, & Sternbach, 1968).
Development of New Compounds with Potential Applications :
- The synthesis and characterization of new pyrazoline compounds derived from azo-benzaldehyde have been studied. These compounds, developed using 3-chloro-4-methyl-aniline, show potential for various applications (Hussein, 2014).
Biological and Pharmacological Activity :
- Hydrazones, including those synthesized from 5-chloro-N’-[(substituted)methylidene] py
Environmental and Health Monitoring :
- Hydrazine, a major water pollutant, can be determined using novel sensors. The research in this area is crucial for monitoring and ensuring human health, as demonstrated by the development of a nanostructure-amplified sensor for detecting hydrazine and 4-chlorophenol in water (Tahernejad-Javazmi et al., 2018).
Exploration of Novel Reactions and Derivatives :
- Studies on the action of hydrazine on various compounds, including chloro-nitrophenylhydrazines, contribute to the understanding of chemical reactions and the synthesis of new reagents and derivatives (Maaskant, 1937).
Synthesis and Antimicrobial Activity :
- The reaction of 3-chloro-1-benzothiophene-2-carbohydrazide with various agents led to the creation of compounds with notable antimicrobial, analgesic, and anthelmintic activities. This
Antitubercular Activity :
- Research on pyrazoline derivatives synthesized from hydrazine hydrate revealed significant anti-tubercular activity, especially against Mycobacterium tuberculosis, suggesting their potential as novel therapeutics (Ali, Shaharyar, & Siddiqui, 2007).
Antidepressant Activities :
- The synthesis and evaluation of 3,5-diphenyl-2-pyrazoline derivatives, derived from hydrazine hydrate, demonstrated notable antidepressant activities in behavioral tests on mice, indicating their potential in mental health treatment (Palaska, Aytemir, Uzbay, & Erol, 2001).
Antimicrobial Activity of Derivatives :
- The creation of N-Substituted-β-amino acid derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties showed good antimicrobial activity against various bacteria and fungi, offering new avenues in antimicrobial therapy (Mickevičienė et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of (3-Chloro-2-methylphenyl)hydrazine are aldehydes and ketones . This compound, being a hydrazine derivative, is known to react with these carbonyl compounds to form hydrazones .
Mode of Action
The interaction of This compound with its targets involves the nitrogen atom acting as a nucleophile . This nitrogen atom attacks the carbonyl carbon of aldehydes or ketones, leading to the formation of a hydrazone . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of hydrazones by This compound affects the biochemical pathways involving aldehydes and ketones . The downstream effects of this interaction include the alteration of the concentration of these carbonyl compounds in the system .
Result of Action
The molecular effect of This compound action is the transformation of carbonyl compounds into hydrazones . On a cellular level, this could potentially affect various processes that involve aldehydes and ketones.
Propriétés
IUPAC Name |
(3-chloro-2-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-6(8)3-2-4-7(5)10-9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKORKMZHLQZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351538 | |
| Record name | (3-chloro-2-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39943-64-1 | |
| Record name | (3-chloro-2-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




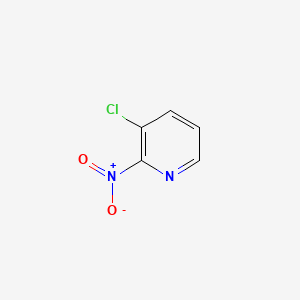

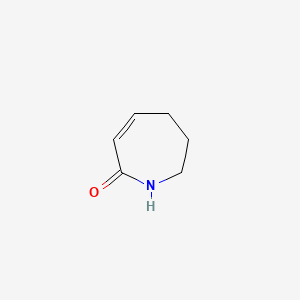
![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
